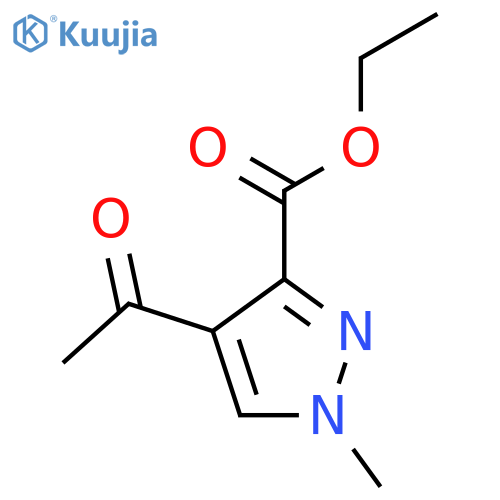

Cas no 75239-14-4 (ethyl 4-acetyl-1-methyl-1H-pyrazole-3-carboxylate)

75239-14-4 structure

商品名:ethyl 4-acetyl-1-methyl-1H-pyrazole-3-carboxylate

ethyl 4-acetyl-1-methyl-1H-pyrazole-3-carboxylate 化学的及び物理的性質

名前と識別子

-

- ethyl 4-acetyl-1-methyl-1H-pyrazole-3-carboxylate

- EN300-1785805

- 75239-14-4

-

- インチ: 1S/C9H12N2O3/c1-4-14-9(13)8-7(6(2)12)5-11(3)10-8/h5H,4H2,1-3H3

- InChIKey: XFXDERVJTXUBFR-UHFFFAOYSA-N

- ほほえんだ: O(CC)C(C1C(C(C)=O)=CN(C)N=1)=O

計算された属性

- せいみつぶんしりょう: 196.08479225g/mol

- どういたいしつりょう: 196.08479225g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 14

- 回転可能化学結合数: 4

- 複雑さ: 242

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.5

- トポロジー分子極性表面積: 61.2Ų

ethyl 4-acetyl-1-methyl-1H-pyrazole-3-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1785805-0.5g |

ethyl 4-acetyl-1-methyl-1H-pyrazole-3-carboxylate |

75239-14-4 | 0.5g |

$1302.0 | 2023-09-19 | ||

| Enamine | EN300-1785805-0.05g |

ethyl 4-acetyl-1-methyl-1H-pyrazole-3-carboxylate |

75239-14-4 | 0.05g |

$1140.0 | 2023-09-19 | ||

| Enamine | EN300-1785805-2.5g |

ethyl 4-acetyl-1-methyl-1H-pyrazole-3-carboxylate |

75239-14-4 | 2.5g |

$2660.0 | 2023-09-19 | ||

| Enamine | EN300-1785805-1.0g |

ethyl 4-acetyl-1-methyl-1H-pyrazole-3-carboxylate |

75239-14-4 | 1g |

$1357.0 | 2023-06-02 | ||

| Enamine | EN300-1785805-5.0g |

ethyl 4-acetyl-1-methyl-1H-pyrazole-3-carboxylate |

75239-14-4 | 5g |

$3935.0 | 2023-06-02 | ||

| Enamine | EN300-1785805-0.1g |

ethyl 4-acetyl-1-methyl-1H-pyrazole-3-carboxylate |

75239-14-4 | 0.1g |

$1195.0 | 2023-09-19 | ||

| Enamine | EN300-1785805-1g |

ethyl 4-acetyl-1-methyl-1H-pyrazole-3-carboxylate |

75239-14-4 | 1g |

$1357.0 | 2023-09-19 | ||

| Enamine | EN300-1785805-10g |

ethyl 4-acetyl-1-methyl-1H-pyrazole-3-carboxylate |

75239-14-4 | 10g |

$5837.0 | 2023-09-19 | ||

| Enamine | EN300-1785805-0.25g |

ethyl 4-acetyl-1-methyl-1H-pyrazole-3-carboxylate |

75239-14-4 | 0.25g |

$1249.0 | 2023-09-19 | ||

| Enamine | EN300-1785805-10.0g |

ethyl 4-acetyl-1-methyl-1H-pyrazole-3-carboxylate |

75239-14-4 | 10g |

$5837.0 | 2023-06-02 |

ethyl 4-acetyl-1-methyl-1H-pyrazole-3-carboxylate 関連文献

-

Xiaoyu Qiu,Gengtao Fu,Yue Zhao,Yawen Tang,Yu Chen,Tianhong Lu J. Mater. Chem. A, 2013,1, 14874-14878

-

Balpreet Singh Ahluwalia,Peter McCourt,Ana Oteiza,James S. Wilkinson,Thomas R. Huser,Olav Gaute Hellesø Analyst, 2015,140, 223-229

-

Kaifeng Chen,Weijie Chen,Fangyuan Chen,Haiman Zhang,Huiying Xu,Zhi Zhou,Wei Yi Org. Chem. Front., 2021,8, 4452-4458

-

Jessica L. Barilone,Hideaki Ogata,Wolfgang Lubitz,Maurice van Gastel Phys. Chem. Chem. Phys., 2015,17, 16204-16212

-

Zhen Wang,Hong Wang,Chengjie Wang,Xu Yang Anal. Methods, 2019,11, 5017-5022

75239-14-4 (ethyl 4-acetyl-1-methyl-1H-pyrazole-3-carboxylate) 関連製品

- 885522-51-0(4-Cyano-6-methyl (1H)indazole)

- 1227496-85-6(2-2-chloro-5-(trifluoromethyl)pyridin-3-ylacetonitrile)

- 2138030-07-4(2-methoxy-N-[3-(2,2,2-trifluoroethylamino)cyclobutyl]acetamide)

- 2580234-88-2(2-[Benzyl(2-{[(benzyloxy)carbonyl]amino}ethyl)amino]acetic acid)

- 574011-86-2(2-Propen-1-amine, 3-chloro-, hydrochloride, (2E)-)

- 1805283-34-4(3-(Difluoromethyl)-2,4-dihydroxy-6-iodopyridine)

- 1208076-29-2(2,6-Difluorotoluene (Methyl D3))

- 2137682-01-8(3-Piperidinamine, N,N-dimethyl-1-(3-methyl-3-azetidinyl)-)

- 1325687-18-0(5-1-(2,6-difluorobenzoyl)azetidin-3-yl-3-(thiophen-2-yl)-1,2,4-oxadiazole)

- 2228700-52-3(2-(8-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoacetic acid)

推奨される供給者

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量